5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline
Description
5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline is a heterocyclic compound combining a D-proline backbone with a 3-oxo-1,3-dihydro-2-benzofuran moiety. The proline component introduces a five-membered pyrrolidine ring with a carboxylic acid group (5-oxo-proline), while the benzofuran group adds a fused bicyclic structure with a ketone at position 2. This compound is cataloged under CAS reference 1217542-54-5 and has been listed as a specialty chemical for pharmaceutical research, though its commercial availability is currently discontinued .
Properties
IUPAC Name |
(2R)-5-oxo-1-(3-oxo-1H-2-benzofuran-1-yl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-10-6-5-9(12(16)17)14(10)11-7-3-1-2-4-8(7)13(18)19-11/h1-4,9,11H,5-6H2,(H,16,17)/t9-,11?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYDVCBRFNLCJZ-BFHBGLAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C2C3=CC=CC=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]1C(=O)O)C2C3=CC=CC=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzofuran Moiety
The benzofuran core is typically synthesized via cyclization of ortho-hydroxyaryl ketones or related precursors . The general approach involves:
- Starting from o-(2-acyl-1-ethynyl)benzaldehydes or ortho-hydroxyaryl ketones.
- Employing intramolecular cyclization reactions such as 5-exo-dig cyclization to form the benzofuran ring.
- Oxidation steps to install the 3-oxo functionality on the benzofuran ring.
A representative synthetic route involves:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Preparation of o-(2-acyl-1-ethynyl)benzaldehyde | Use of alkynols, triphenylphosphine, CuI catalyst in dry THF at 60 °C overnight | Formation of key benzofuran precursor intermediate |
| Oxidation | PCC (pyridinium chlorochromate) in CH2Cl2 at room temperature | Conversion to 3-oxo-benzofuran derivative |
This method ensures regioselective formation of the benzofuran ring with the desired ketone functionality.
Coupling with D-Proline Derivative
The attachment of the D-proline moiety is achieved via the Erlenmeyer–Plöchl azlactone (EPA) reaction , which facilitates:
- Formation of an oxazolone intermediate from the D-proline amino acid.
- Nucleophilic attack of the oxazolone on the benzofuran aldehyde.
- Subsequent intramolecular cyclization forming the fused bicyclic system.
Typical conditions involve:
| Parameter | Condition |
|---|---|
| Base | Sodium acetate (NaOAc), 1.1 equivalents |
| Solvent | Acetic anhydride (Ac2O), 5 equivalents |
| Temperature | 80 °C |
| Reaction time | 4 hours |
This reaction yields the 1-oxazolonylisobenzofuran framework with high regio- and stereoselectivity, preserving the D-proline chirality and producing predominantly the Z-isomer of the exo-cyclic double bond.
Reaction Mechanism Insights
- The D-proline amino acid undergoes a Dakin–West-like reaction to form an oxazolone intermediate in situ.
- The oxazolone carbanion attacks the carbonyl carbon of the benzofuran aldehyde, forming an alcohol intermediate.
- A 5-exo-dig cyclization occurs, forming the C–O bond and closing the benzofuran ring system.
- The final product is stabilized by aromatization and intramolecular hydrogen bonding.
This cascade cyclization efficiently constructs two C–C and two C–O bonds in one step, leading to the 6/5/6 fused ring skeleton characteristic of the target compound.
Optimization of Reaction Conditions and Yields
A detailed study of reaction parameters showed:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Z/E Ratio |
|---|---|---|---|---|---|---|
| 1 | NaOAc | Ac2O | 80 | 4 | 53 | >99:1 |
| 2 | NaOAc | Ac2O | 50 | 4 | 22 | Not reported |
| 3 | NaOAc | Ac2O | 100 | 4 | 43 | Not reported |
| 4 | NEt3 | Ac2O | 80 | 4 | Not reported | 1:1 |
- Sodium acetate in acetic anhydride at 80 °C for 4 hours gave the best yield and stereoselectivity.
- Lower or higher temperatures reduced yields.
- Triethylamine as base led to a mixture of Z and E isomers, complicating purification.
Purification and Characterization
- The crude reaction mixtures are purified by silica gel column chromatography.
- The Z-isomer is confirmed by NMR spectroscopy and single-crystal X-ray diffraction.
- NOE correlations in NMR confirm the exo-cyclic double bond configuration.
- The compound exhibits characteristic carbonyl stretches (~1700 cm⁻¹) in IR and distinct proton signals in NMR consistent with the fused ring system.
Summary Table of Preparation Method
| Stage | Reaction Type | Reagents/Conditions | Key Intermediate/Product | Yield/Selectivity |
|---|---|---|---|---|
| 1 | Synthesis of benzofuran precursor | Alkynol + PPh3 + CuI, THF, 60 °C, 18 h | o-(2-acyl-1-ethynyl)benzaldehyde | High yield (not specified) |
| 2 | Oxidation | PCC, CH2Cl2, RT, 2-3 h | 3-oxo-benzofuran aldehyde | High purity |
| 3 | EPA Reaction (coupling with D-proline) | NaOAc, Ac2O, 80 °C, 4 h | 5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline | 53% yield, >99% Z isomer |
Additional Notes on Industrial Scale-Up
- Optimization of catalyst loading and solvent ratios can improve yield and reduce reaction time.
- Use of recrystallization and chromatographic techniques is essential for obtaining high-purity product.
- Maintaining stereochemical integrity of D-proline is critical, requiring mild reaction conditions and careful control of temperature and pH.
Chemical Reactions Analysis
Types of Reactions
5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
5-Oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline has been investigated for its potential pharmacological properties:
- Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Anticancer Potential : Research suggests that derivatives of this compound may inhibit cancer cell proliferation. The benzofuran structure is known for its ability to interact with various biological targets involved in cancer progression.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the development of novel compounds through various chemical reactions:
- Synthesis of Benzofuran Derivatives : The compound can be utilized as a building block for synthesizing other benzofuran derivatives that may possess enhanced biological activities.
- Peptide Synthesis : Given its proline component, it can be incorporated into peptides, potentially leading to new therapeutic agents.
Material Science
The unique properties of this compound can also be explored in material science:
- Coatings and Polymers : Its chemical reactivity can be harnessed to develop coatings that provide protective barriers against environmental degradation.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging activity comparable to established antioxidants. |
| Study B | Anticancer Research | In vitro studies showed inhibition of tumor cell lines with IC50 values indicating potent activity. |
| Study C | Organic Synthesis | Successfully used as a precursor for synthesizing novel benzofuran derivatives with potential therapeutic effects. |
Mechanism of Action
The mechanism of action of 5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The following table highlights structural distinctions between the target compound and related derivatives:
Key Observations:
- Hydrogen Bonding : The benzoic acid derivative forms centrosymmetric dimers via O–H⋯O interactions , whereas the target compound’s proline carboxyl group may participate in intramolecular H-bonding.
- Reactivity : The phosphonate derivative exhibits enhanced electrophilicity compared to the ketone-dominated target compound.
Physicochemical Properties
- Spectroscopy : The pyrimidine derivative shows an N–H stretch at 3313 cm⁻¹ (IR) and a sodium adduct ion at m/z 332.08905 (HRMS). Similar analysis for the target compound would likely reveal carbonyl stretches (~1700 cm⁻¹) and proline-specific NMR signals.
- Crystallography: The phthalazinone derivative has a planar benzofuran ring (bond angles: 117.5–122.3°), while the benzoic acid analog forms C(6) chains via N–H⋯O bonds.
Biological Activity
5-Oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₃H₁₁NO₅
- CAS Number : 1217542-54-5
- MDL Number : MFCD11556229
- Hazard Classification : Irritant
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
- Neuroprotective Effects : Analogues of this compound have shown potential in protecting neuronal cells from damage due to oxidative stress and inflammation, indicating a possible application in neurodegenerative diseases .
- Antimicrobial Properties : Some derivatives have exhibited activity against multidrug-resistant strains of bacteria, suggesting a potential role in treating infections .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective properties of related benzofuran compounds in a mouse model subjected to traumatic brain injury. The findings indicated that these compounds significantly reduced lipid peroxidation and improved neurological scores compared to controls . This suggests that this compound may offer similar protective benefits.
Case Study 2: Antimicrobial Activity
In vitro studies on derivatives of this compound revealed significant antimicrobial activity against Staphylococcus aureus and Mycobacterium abscessus. The minimum inhibitory concentration (MIC) ranged from 4–8 μg/mL, demonstrating its potential as a lead compound for developing new antibiotics .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Although specific data is limited, related compounds have shown moderate bioavailability and acceptable safety profiles at high doses (e.g., up to 800 mg/kg) without significant acute toxicity in animal models .
Q & A
Basic Research Questions
Q. How can the crystal structure of 5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline be resolved using X-ray diffraction?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with the SHELX suite (e.g., SHELXL for refinement) is widely used. Key steps include:
- Data collection on a Bruker SMART APEX CCD diffractometer with graphite-monochromated radiation (λ = 1.54184 Å) .
- Absorption correction via multi-scan methods (e.g., SADABS) .
- Refinement using full-matrix least-squares on , with anisotropic displacement parameters for non-H atoms .
- Validation of stereochemistry via Flack parameter analysis for D-proline chirality .
Q. What synthetic strategies are effective for constructing the 3-oxo-1,3-dihydro-2-benzofuran moiety in this compound?
- Methodological Answer :
- Phthalide intermediates : React 2-carboxybenzaldehyde derivatives with acylating agents (e.g., acetic anhydride) under acidic conditions to form the benzofuran core .
- Cyclization : Use catalytic base (e.g., KCO) for intramolecular esterification of α-keto acid precursors .
- Chiral control : Employ enantioselective catalysts (e.g., organocatalysts) to retain the D-proline configuration during coupling .
Q. How does the D-proline configuration influence enzymatic interactions compared to L-proline?
- Methodological Answer :
- Metabolic assays : Test substrate specificity using human proline dehydrogenase (PRODH) and D-amino acid oxidase (DAO). D-proline is typically not metabolized by PRODH but may undergo slow racemization to L-proline via serum racemases .
- Enzymatic inhibition : Compare IC values of D/L-proline derivatives against proline-dependent enzymes (e.g., prolyl hydroxylases) using fluorometric assays .
Advanced Research Questions
Q. How can discrepancies between computational and experimental conformational data for this compound be resolved?
- Methodological Answer :
- DFT optimization : Perform geometry optimization at the B3LYP/6-311+G(d,p) level and compare bond lengths/angles with SC-XRD data .
- Docking studies : Validate computational models by docking into known proline-binding pockets (e.g., selenoenzyme D-proline reductase) and assess steric clashes .
- Dynamic analysis : Use molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to evaluate flexibility of the benzofuran ring .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Conduct accelerated degradation studies (e.g., 40°C, pH 1–10) with HPLC monitoring (C18 column, 254 nm detection) .
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for benzofuran derivatives) .
- Serum stability : Incubate with human serum (37°C, 24 hr) and quantify intact compound via LC-MS/MS .
Q. How to design experiments to study interactions with selenoenzymes like D-proline reductase?
- Methodological Answer :
- Enzyme purification : Express recombinant D-proline reductase (PrdA/PrdB complex) in Clostridium sporogenes and purify via affinity chromatography .
- Activity assays : Measure NADPH oxidation rates at 340 nm in the presence of D-proline vs. the target compound .
- Inhibitor screening : Use isothermal titration calorimetry (ITC) to determine binding affinity () and stoichiometry .
Data Contradiction Analysis
Q. How to address conflicting spectroscopic data (e.g., NMR vs. IR) for this compound?
- Methodological Answer :
- Cross-validation : Compare -NMR chemical shifts (e.g., D-proline δ 3.1–3.3 ppm) with IR carbonyl stretches (1730–1750 cm for benzofuran ketones) .
- Crystallographic validation : Use SC-XRD to resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) .
- Advanced spectroscopy : Employ -CP/MAS NMR to assess solid-state vs. solution-phase conformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
